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Compound of Interest

Compound Name: Disodium p-phenolsulfonate

Cat. No.: B15193923

For Researchers, Scientists, and Drug Development Professionals

Disodium p-phenolsulfonate, also known as sodium 4-hydroxybenzenesulfonate, is a
versatile chemical intermediate with significant applications in organic synthesis, materials
science, and the pharmaceutical industry. Its bifunctional nature, possessing both a phenolic
hydroxyl group and a sulfonate group, allows for a variety of chemical transformations, making
it a valuable starting material for the synthesis of diverse molecular architectures.

Synthesis of Azo Dyes

Disodium p-phenolsulfonate can serve as a coupling component in the synthesis of azo
dyes. The electron-donating hydroxyl group activates the aromatic ring for electrophilic
substitution by a diazonium salt.

Experimental Protocol: Synthesis of an Azo Dye via Azo
Coupling

This protocol describes the synthesis of an azo dye by coupling diazotized sulfanilic acid with
Disodium p-phenolsulfonate.

Materials:

o Sulfanilic acid
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e Sodium nitrite (NaNO2)

e Sodium carbonate (Na2CO3)

e Hydrochloric acid (HCI), concentrated
e Disodium p-phenolsulfonate

e Sodium hydroxide (NaOH)

e Ice

Procedure:

Part A: Diazotization of Sulfanilic Acid

e In a 100 mL beaker, dissolve 2.8 mmol of sulfanilic acid and 1.3 g of sodium carbonate in 50
mL of water. Warm the mixture gently to obtain a clear solution.

 In a separate beaker, prepare a solution of 0.2 g of sodium nitrite in 10 mL of water.
e Cool both solutions in an ice bath to below 5 °C.

e Slowly add the sodium nitrite solution to the sulfanilic acid solution with constant stirring
while maintaining the temperature below 5 °C.

 In a third beaker, add approximately 5 mL of concentrated HCI to 10 g of crushed ice.

e Slowly add the cold sulfanilic acid/sodium nitrite mixture to the ice/HCI mixture with
continuous stirring. A white precipitate of the diazonium salt should form. Keep this
suspension in the ice bath.

Part B: Azo Coupling

e In a 250 mL beaker, dissolve 2.6 mmol of Disodium p-phenolsulfonate in 20 mL of 2.5 M
NaOH solution. Cool this solution in an ice bath.
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e Slowly add the cold diazonium salt suspension from Part A to the cold Disodium p-
phenolsulfonate solution with vigorous stirring. A colored precipitate of the azo dye should
form immediately.

o Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete
coupling.

o Collect the precipitated dye by vacuum filtration using a Buchner funnel.

e Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol
to facilitate drying.

e Dry the product in a desiccator.

Quantitative Data:

Parameter Value

Reactant 1 Sulfanilic Acid

Reactant 2 Disodium p-phenolsulfonate

Product Azo Dye

Theoretical Yield Dependent on starting material quantities
Actual Yield Typically 70-85%

Reaction Time ~ 1.5 hours

Reaction Temperature 0-5°C

Characterization: The resulting azo dye can be characterized by UV-Vis spectroscopy to
determine its maximum absorbance wavelength (Amax) and by FT-IR spectroscopy to identify
characteristic functional group vibrations.

Experimental Workflow: Azo Dye Synthesis
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‘Workup & Purification
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Caption: Workflow for the synthesis of an azo dye.

Synthesis of Luminescent Coordination Polymers

Disodium p-phenolsulfonate can act as a ligand for the synthesis of luminescent coordination
polymers with lanthanide metals. The sulfonate and hydroxyl groups can coordinate to the
metal centers, leading to the formation of extended network structures with interesting
photophysical properties.

Experimental Protocol: Synthesis of a Lanthanide
Coordination Polymer

This protocol is based on a reported synthesis of luminescent ladder-like lanthanide
coordination polymers.[1]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b15193923?utm_src=pdf-body-img
https://www.benchchem.com/product/b15193923?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2008/nj/b718590a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15193923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Materials:

¢ Disodium p-phenolsulfonate dihydrate

o Lanthanide (lll) chloride hexahydrate (e.g., TbCls-6H20, ErClz-6H20, YbCls3-6H20)
e Methanol

Procedure:

o Dissolve the lanthanide (Il) chloride hexahydrate (1 mmol) in 20 mL of methanol.

e Dissolve Disodium p-phenolsulfonate dihydrate (3 mmol) in 30 mL of methanol. Gentle
warming may be required to achieve complete dissolution.

e Combine the two solutions and reflux the mixture for 24 hours.

 Allow the solution to cool slowly to room temperature.

e Crystals of the coordination polymer will form over a period of several days.

o Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.

Quantitative Data:

Parameter Value

Ligand Disodium p-phenolsulfonate
Metal Salt Lanthanide (lIl) Chloride
Ligand:Metal Ratio 31

Solvent Methanol

Reaction Condition Reflux

Reaction Time 24 hours

Yield 46-60%]1]
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Characterization: The resulting coordination polymers can be characterized by single-crystal X-
ray diffraction to determine their structure, and their luminescent properties can be investigated
using fluorescence spectroscopy.

Experimental Workflow: Coordination Polymer
Synthesis

Click to download full resolution via product page

Caption: Workflow for luminescent coordination polymer synthesis.

Potential Applications in Further Synthesis

Disodium p-phenolsulfonate is a potential precursor for the synthesis of various other
important chemical entities. While detailed protocols for the following applications using this
specific starting material are not readily available in the searched literature, general synthetic
strategies can be proposed based on its known reactivity.

a) Synthesis of Difluoromethyl Sulfonates

The phenolic hydroxyl group can be difluoromethylated, and the resulting intermediate can be
converted to a sulfonyl chloride, which can then be used to prepare various sulfonate esters.

General Synthetic Strategy:
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 Difluoromethylation: React Disodium p-phenolsulfonate with a difluorocarbene source
(e.g., generated from sodium chlorodifluoroacetate) to form the corresponding aryl
difluoromethyl ether.

o Conversion to Sulfonyl Chloride: The sulfonate group can be converted to a sulfonyl chloride
using standard reagents such as phosphorus pentachloride (PCls) or thionyl chloride
(SOCL).

« Esterification: The resulting sulfonyl chloride can be reacted with various alcohols or phenols
in the presence of a base to yield the desired difluoromethyl sulfonate esters.

b) Precursor to Famphur Oxon

Famphur is an organophosphate insecticide. The synthesis of its oxon metabolite could
potentially start from Disodium p-phenolsulfonate.

General Synthetic Strategy:

» N,N-dimethylsulfamoylation: The phenolic hydroxyl group can be reacted with N,N-
dimethylsulfamoyl chloride in the presence of a base to introduce the dimethylsulfamoyl

group.

e Phosphorylation: The resulting intermediate can then be phosphorylated, for example, by
reaction with a suitable phosphorylating agent like diethyl chlorophosphate, to introduce the
phosphate ester moiety.

c) Formation of Layered Transition Metal
Benzenesulfonates

The sulfonate group of Disodium p-phenolsulfonate can coordinate to transition metal ions to
form layered structures.

General Synthetic Strategy:

o Hydrothermal or Solvothermal Synthesis: Reacting an aqueous or alcoholic solution of
Disodium p-phenolsulfonate with a salt of a divalent transition metal (e.g., Zn?*, Cu2*,
Co?*) under hydrothermal or solvothermal conditions can lead to the formation of crystalline
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layered materials. The reaction temperature, time, and pH are critical parameters to control
the final structure.

d) Synthesis of Polynorbornene lonomers

The phenolic group can be functionalized with a polymerizable group, such as a norbornene
moiety, which can then be polymerized to form ionomers.

General Synthetic Strategy:

» Functionalization with Norbornene: The phenolic hydroxyl group can be reacted with a
norbornene derivative containing a suitable leaving group (e.g., 5-norbornene-2-methanol
tosylate) to attach the polymerizable unit.

» Ring-Opening Metathesis Polymerization (ROMP): The resulting monomer can then be
polymerized using a suitable catalyst, such as a Grubbs' catalyst, to yield the
polynorbornene ionomer.

Disclaimer: The general synthetic strategies provided for the potential applications are based
on known chemical transformations and may require significant optimization of reaction
conditions. Researchers should consult the primary literature for more detailed procedures and
safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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